

In Silico Analysis of Acetyl-6-formylpterin Interactions: A Technical Guide

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Compound of Interest

Compound Name: *Acetyl-6-formylpterin*

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Abstract

Acetyl-6-formylpterin (Ac-6-FP) is a synthetic pterin derivative recognized for its significant immunomodulatory activity. As a potent, non-stimulatory ligand for the Major Histocompatibility Complex (MHC) class I-related protein 1 (MR1), Ac-6-FP plays a crucial role in the competitive inhibition of Mucosal-Associated Invariant T (MAIT) cell activation. This technical guide provides an in-depth overview of the in silico analysis of Ac-6-FP's interactions, focusing on its binding with MR1. It summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes the underlying processes to support further research and drug development efforts in immunology and therapeutic design.

Introduction

Pterin derivatives are a class of heterocyclic compounds involved in numerous biological processes. **Acetyl-6-formylpterin** (Ac-6-FP), a derivative of the folic acid (Vitamin B9) photodegradation product 6-formylpterin (6-FP), has emerged as a key chemical tool for studying the MR1-MAIT cell axis.^[1] This axis is a critical component of the innate immune system, involved in antimicrobial defense, cancer immunosurveillance, and inflammatory diseases.^{[1][2]}

Ac-6-FP functions as an antagonist by binding to the MR1 molecule, stabilizing it, and promoting its expression on the cell surface.^{[3][4]} However, the resulting Ac-6-FP-MR1

complex does not stimulate the MAIT T cell receptor (TCR), and by occupying the MR1 binding cleft, it prevents the binding of activating microbial ligands.[1][3] Understanding the molecular interactions underpinning this antagonism is vital for the development of novel immunomodulatory therapies. In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating these interactions at an atomic level.

Molecular Interactions and Binding Affinity

The primary binding partner for **Acetyl-6-formylpterin** is the MR1 protein. The interaction is characterized by the formation of a reversible covalent bond (a Schiff base) between the acetyl group of Ac-6-FP and the amine side chain of the Lysine 43 (Lys43) residue within the A' pocket of the MR1 binding cleft.[4][5] This covalent linkage is a key feature for many high-affinity MR1 ligands.[6] While Ac-6-FP binds strongly to MR1, the resulting complex exhibits very weak binding to the MAIT TCR.[7]

Data Presentation: Quantitative Binding Data

The binding affinities of Ac-6-FP and its precursor, 6-formylpterin (6-FP), have been quantified using various biophysical and cell-based assays. These values are critical for understanding the potency of these molecules as MR1 ligands and MAIT cell inhibitors.

Ligand	Target	Assay Method	Affinity Metric	Value	Reference
Acetyl-6-formylpterin	MR1	Fluorescence Polarization (FP)	IC ₅₀	~40 nM	[6]
6-formylpterin	MR1	Fluorescence Polarization (FP)	IC ₅₀	~110 nM	[6]
Acetyl-6-formylpterin	MAIT TCR (A-F7)-MR1 Complex	Surface Plasmon Resonance (SPR)	K _D	97.4 ± 30.6 μM	[7]
Acetyl-6-formylpterin	MAIT TCR (#6)-MR1 Complex	Surface Plasmon Resonance (SPR)	K _D	235 ± 67.7 μM	[7]
Acetyl-6-formylpterin	MAIT Cell Activation	Cell-based Assay	IC ₅₀	0.1 μM (100 nM)	[4]

Experimental and Computational Protocols

A combination of computational and experimental techniques is employed to study the interactions of Ac-6-FP.

In Silico Methodologies

3.1.1 Molecular Docking

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. For Ac-6-FP and MR1, this technique helps to elucidate the key interactions within the binding pocket.

- Protocol:

- **Receptor Preparation:** Obtain the crystal structure of human MR1 from the Protein Data Bank (e.g., PDB codes 4L4V, 4GUP). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined around the Lys43 residue in the A' pocket.
- **Ligand Preparation:** Generate a 3D structure of **Acetyl-6-formylpterin**. Assign appropriate atom types and charges.
- **Docking Simulation:** Use a docking program (e.g., AutoDock, GOLD, Schrödinger's Glide) to dock the ligand into the prepared receptor grid. To simulate the covalent interaction, a covalent docking protocol can be employed that specifically models the Schiff base formation with Lys43.
- **Pose Analysis:** Analyze the resulting docking poses based on scoring functions and clustering. The top-ranked poses are visually inspected to confirm key interactions, such as the Schiff base formation and hydrogen bonds with surrounding residues. Constraints may include requiring an aromatic ring interaction with Tyr7.^[7]

3.1.2 Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the Ac-6-FP-MR1 complex over time in a simulated physiological environment.

- **Protocol:**
 - **System Setup:** Use the best-ranked docked pose of the Ac-6-FP-MR1 complex as the starting structure.
 - **Solvation:** Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.
 - **Parameterization:** Use a suitable force field (e.g., AMBER, CHARMM) to describe the atomic interactions. Parameters for the Ac-6-FP ligand and the covalent Schiff base linkage must be generated.
 - **Equilibration:** Perform a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by gradual

heating of the system to the target temperature (e.g., 300 K) and pressure (e.g., 1 atm) while restraining the protein-ligand complex. These restraints are then gradually released.

- Production Run: Run the simulation for a significant time scale (e.g., 100-200 ns) without restraints.^[8] Atomic coordinates are saved at regular intervals.
- Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and other structural parameters to assess the stability and flexibility of the complex.^[4]

Experimental Validation Protocols

3.2.1 Fluorescence Polarization (FP) Competitive Binding Assay

This cell-free assay quantitatively measures the binding affinity of a ligand to its target protein.^[6]

- Protocol:
 - A fluorescently labeled MR1 ligand (probe) is incubated with purified, refolded MR1 protein.
 - The polarization of the emitted light is measured. A high polarization value indicates that the fluorescent probe is bound to the large MR1 protein.
 - Unlabeled competitor ligand (e.g., Ac-6-FP) is titrated into the solution.
 - As the competitor displaces the fluorescent probe from the MR1 binding pocket, the probe tumbles more freely in solution, resulting in a decrease in fluorescence polarization.
 - The IC₅₀ value is determined by plotting the change in polarization against the competitor concentration.

3.2.2 MR1 Surface Upregulation Assay

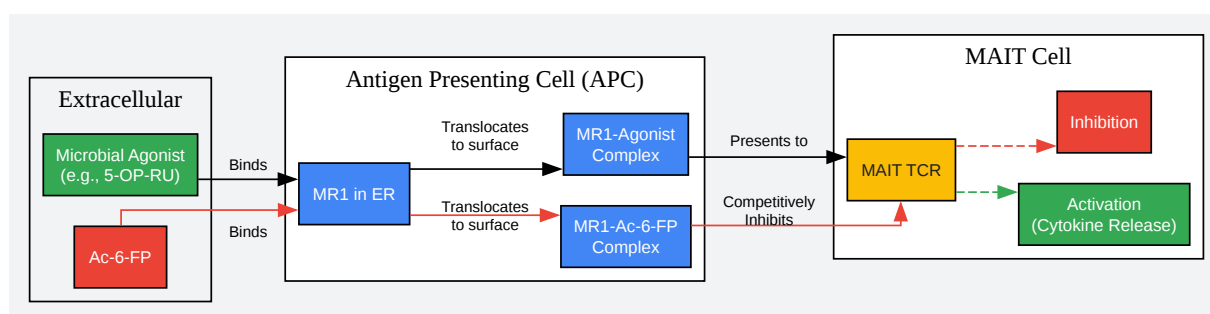
This cell-based assay measures the ability of a ligand to stabilize MR1 and promote its expression on the cell surface.

- Protocol:
 - Culture MR1-expressing cells (e.g., C1R.MR1 or A375.MR1 cell lines).
 - Incubate the cells with varying concentrations of Ac-6-FP for a defined period (e.g., 4-16 hours).
 - Stain the cells with a fluorescently labeled anti-MR1 monoclonal antibody (e.g., clone 26.5).
 - Analyze the cells using flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of MR1 surface expression.[3][5]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and processes involved in the analysis of Ac-6-FP interactions.

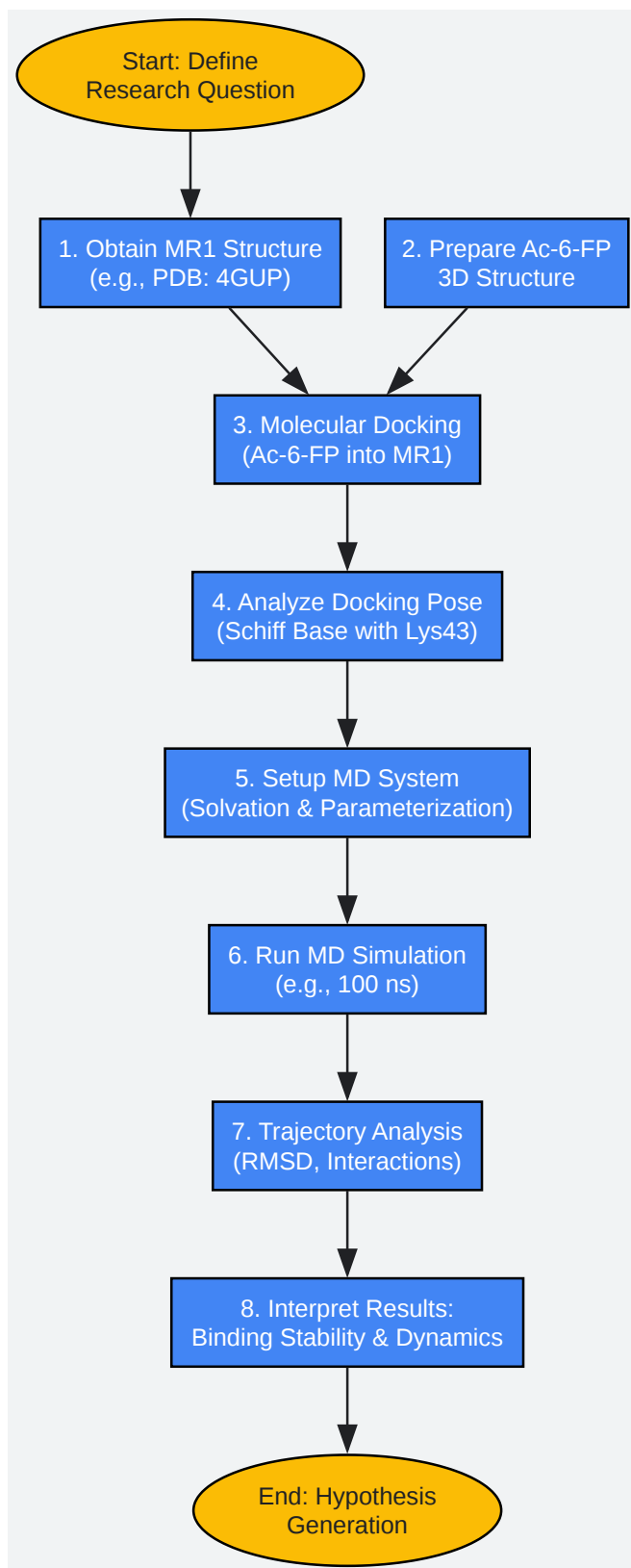
Diagram 1: MR1-MAIT Cell Signaling Pathway Modulation by Ac-6-FP

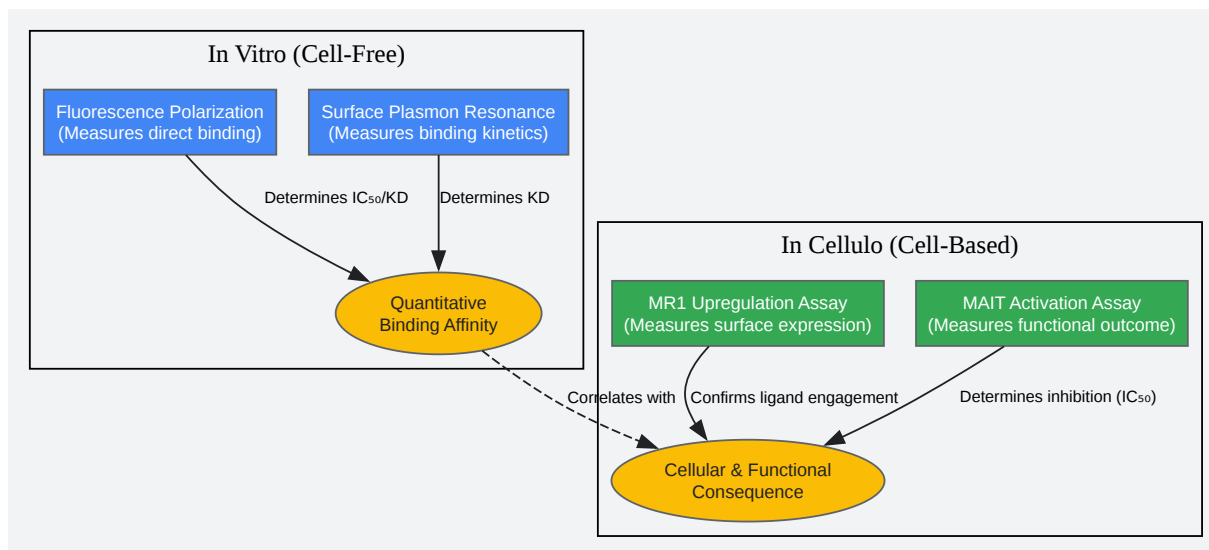


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Caption: Modulation of the MR1-MAIT cell signaling axis by agonist and antagonist (Ac-6-FP) ligands.

Diagram 2: In Silico Analysis Workflow for Ac-6-FP





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